![molecular formula C12H6ClF3O4 B1393859 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid CAS No. 1160264-57-2](/img/structure/B1393859.png)
5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid
Overview
Description
The compound is a derivative of 2-Chloro-5-(trifluoromethyl)phenylboronic acid , which is used as a reactant in the synthesis of various compounds . It also seems to be related to trifluoromethylpyridines , which are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
Trifluoromethylpyridines, which might be structurally similar to the compound you’re interested in, are synthesized through various methods . For instance, one method involves a Pd-catalyzed coupling reaction .
Scientific Research Applications
Agrochemical Applications
The trifluoromethyl group, which is present in “5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid”, is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines and their derivatives are currently used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethyl group-containing compounds have found significant applications in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethyl group have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluazifop
The compound 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction . Fluazifop is a selective herbicide used for post-emergence control of annual and perennial grass weeds in potatoes, soya beans, sugar beet, peanuts, oilseed rape, sunflowers, vegetables, cotton, and flax.
FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . It’s found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
5. Synthesis of Prostaglandin F Receptor Agonists Compounds like Travoprost, a PGF2α analogue, and a potent prostaglandin F receptor agonist, contain the trifluoromethyl group . These compounds are used in the treatment of conditions like glaucoma.
Nitration Processes
The nitration of “5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid” with mixed (HNO3/H2SO4) acid can be carried out in continuous flow . This process is important in the production of various chemical compounds.
properties
IUPAC Name |
5-[2-chloro-3-(trifluoromethyl)phenoxy]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O4/c13-10-6(12(14,15)16)2-1-3-7(10)19-9-5-4-8(20-9)11(17)18/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBBEDOGDOMTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2=CC=C(O2)C(=O)O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178764 | |
Record name | 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid | |
CAS RN |
1160264-57-2 | |
Record name | 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501178764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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